2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol It is characterized by the presence of a chloro group, two hydroxyl groups, and a methyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone can be synthesized through the Hoesch reaction, which involves the reaction of chloroacetonitrile with 2-methylresorcinol . The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Hoesch reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, can enhance yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s phenolic structure makes it a candidate for studies on antioxidant activity and its potential effects on biological systems.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group and ethanone moiety may also contribute to its reactivity and interactions with various pathways in biological systems .
Comparison with Similar Compounds
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with a different hydroxyl group position.
2-Bromo-1-(2,4-dihydroxy-3-methylphenyl)ethanone: Bromine instead of chlorine, affecting reactivity and properties.
Uniqueness: 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which influences its chemical reactivity and potential applications. The presence of both hydroxyl and chloro groups on the phenyl ring allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(11)3-2-6(9(5)13)8(12)4-10/h2-3,11,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLXGQTJQSYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303156 | |
Record name | 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21861-21-2 | |
Record name | NSC157013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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